DPH Reports Deep-Hydrophobic-Core Anisotropy Values 2- to 3-Fold Lower Than TMA-DPH in Identical Cell Membranes
In a direct flow-cytometric comparison, DPH and TMA-DPH were measured in the same foliar protoplasts at 22 °C. TMA-DPH, anchored at the lipid-water interface by its cationic trimethylammonium group, yielded steady-state emission anisotropy values of 0.225 (mesophyll) and 0.312 (epidermal). In contrast, uncharged DPH, which penetrates deep into the hydrocarbon core, gave values of 0.083 (mesophyll) and 0.104 (epidermal), representing a 2.7- to 3.0-fold difference . Fluorescence microscopy confirmed that TMA-DPH remained in the plasma membrane while DPH rapidly redistributed into intracellular lipid domains, further distinguishing their spatial reporting profiles .
| Evidence Dimension | Steady-state fluorescence emission anisotropy (r) at 22 °C |
|---|---|
| Target Compound Data | DPH: mesophyll = 0.083; epidermal = 0.104 |
| Comparator Or Baseline | TMA-DPH: mesophyll = 0.225; epidermal = 0.312 |
| Quantified Difference | TMA-DPH anisotropy 2.7–3.0× higher than DPH in the same cell types |
| Conditions | Flow cytometry; Lupinus albus L. foliar protoplasts; 22 °C; blue emission detection |
Why This Matters
For scientists seeking to probe the hydrophobic core of the bilayer—rather than the interfacial region reported by TMA-DPH—DPH is the only choice; the numerical anisotropy outputs are not interconvertible between the two probes, making procurement of the correct probe essential for experimental reproducibility.
- [1] Gantet, P., Hubac, C. and Brown, S.C. (1990) 'Flow Cytometric Fluorescence Anisotropy of Lipophilic Probes in Epidermal and Mesophyll Protoplasts from Water-Stressed Lupinus albus L.', Plant Physiology, 94(2), pp. 729–737. doi:10.1104/pp.94.2.729. View Source
